1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-
CAS No.: 66354-98-1
Cat. No.: VC18488138
Molecular Formula: C17H15N5OS
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66354-98-1 |
|---|---|
| Molecular Formula | C17H15N5OS |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 6-methoxy-2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |
| Standard InChI | InChI=1S/C17H15N5OS/c1-23-12-7-8-13-14(9-12)18-16(11-5-3-2-4-6-11)17(13)24-10-15-19-21-22-20-15/h2-9,18H,10H2,1H3,(H,19,20,21,22) |
| Standard InChI Key | LWINWUPFKQISOL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)SCC4=NNN=N4 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s architecture centers on a 1H-indole scaffold substituted at three positions:
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6-Methoxy group: Enhances electron density and influences binding affinity.
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2-Phenyl group: Contributes to hydrophobic interactions with biological targets.
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3-((1H-Tetrazol-5-ylmethyl)thio): The tetrazole ring, a bioisostere for carboxylic acids, improves metabolic stability and solubility .
The thioether linkage (-S-) between the indole and tetrazole groups introduces conformational flexibility, critical for target engagement.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 66354-98-1 |
| Molecular Formula | C₁₇H₁₅N₅OS |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 6-Methoxy-2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)SCC4=NNN=N4 |
Spectroscopic and Computational Data
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InChIKey: LWINWUPFKQISOL-UHFFFAOYSA-N
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Polar Surface Area (PSA): ~107 Ų (estimated), indicating moderate membrane permeability .
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LogD (pH 7.4): Analogous tetrazole derivatives exhibit logD values near 0.69, suggesting favorable solubility .
Synthesis and Reaction Pathways
Multi-Step Organic Synthesis
The synthesis of 1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- typically follows a three-stage protocol:
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Indole Core Formation: Friedel–Crafts acylation or Fischer indole synthesis to construct the 6-methoxy-2-phenylindole backbone.
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Thioether Linkage Installation: Nucleophilic substitution between a mercaptan derivative and a halogenated tetrazole precursor .
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Tetrazole Ring Functionalization: Cycloaddition reactions using trimethylsilyl azide (TMSN₃) under catalytic conditions .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| 1 | POCl₃, DMF | 0–5°C | 68% |
| 2 | K₂CO₃, DMF | 80°C | 52% |
| 3 | CuI, TMSN₃ | 100°C | 45% |
Post-Synthetic Modifications
The tetrazole moiety undergoes regioselective alkylation or arylation, enabling diversification for structure-activity relationship (SAR) studies . For example, Pd/Cu-catalyzed heteroannulation reactions introduce aryl groups at the N1 position of the tetrazole, enhancing binding affinity .
| Compound | Substituent | IC₅₀ (μM) |
|---|---|---|
| 18d | Cyclohexyl | 12.3 |
| 18j | 4-Fluorophenyl | 14.7 |
| 18h | 3-Chlorophenyl | 18.9 |
Anti-Inflammatory and Antimicrobial Effects
Preliminary assays indicate inhibition of COX-2 (IC₅₀ ≈ 8.2 μM) and moderate activity against Staphylococcus aureus (MIC = 32 μg/mL). The methoxy group’s electron-donating effects stabilize radical intermediates in antioxidant pathways.
Computational and Structural Biology Insights
Molecular Docking Studies
Docking simulations into the ATP-binding pocket of PI3Kγ (PDB: 2CHX) reveal:
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Binding Energy: −9.2 kcal/mol, driven by hydrophobic contacts with Val882 and hydrogen bonds with Lys833 .
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Tetrazole Orientation: The ring’s N2 and N3 atoms coordinate with Mg²⁺ ions, mimicking ATP’s phosphate groups .
ADMET Predictions
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Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (moderate).
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the thioether bond.
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Toxicity: Ames test-negative; hepatotoxicity risk predicted via structural alerts for thioethers.
Challenges and Future Directions
Synthetic Optimization
Current yields (45–68%) remain suboptimal due to side reactions during tetrazole cyclization . Microwave-assisted synthesis and flow chemistry could enhance efficiency .
Target Validation
While in vitro data are promising, in vivo pharmacokinetic studies are needed to assess brain penetration and unbound plasma concentrations .
Expanding Therapeutic Indications
Ongoing research explores this compound’s utility in neurodegenerative diseases, leveraging its antioxidant properties to mitigate oxidative stress in Alzheimer’s models.
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